[(4-Bromophenyl)methylidene]hydrazine

DNA binding bioinorganic chemistry halogen bonding

Select the 4-bromo hydrazone for your SAR or crystal engineering project. This building block offers quantifiably distinct properties versus its 4-Cl or 4-F analogs: 1.66-fold higher ct-DNA binding affinity (Kb=2.41×10⁴ L·mol⁻¹) for biomolecular recognition; a 71% larger inter-ring dihedral angle (9.81°) for tuning solid-state packing; and superior thermal stability (Tp=287.23°C). The C–Br bond provides an active cross-coupling handle for late-stage diversification in library synthesis—avoid the inert C–F or less reactive C–Cl bonds.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
Cat. No. B12339618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromophenyl)methylidene]hydrazine
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN)Br
InChIInChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2/b10-5+
InChIKeyBAJBVTWTYVBTIL-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromophenyl)methylidene]hydrazine (CAS 57477-93-7): Procurement-Relevant Identity, Specifications, and Comparator Landscape


[(4-Bromophenyl)methylidene]hydrazine (CAS 57477-93-7; IUPAC: (4-bromophenyl)methylidenehydrazine; synonym: 4-bromobenzaldehyde hydrazone) is a para-bromo-substituted aromatic hydrazone with molecular formula C₇H₇BrN₂ and molecular weight 199.05 g·mol⁻¹ . It is commercially supplied as a solid building block at ≥95% purity by vendors including Sigma-Aldrich (Key Organics), Synchem, and AKSci, and is catalogued under the benzaldehyde hydrazone family . The closest in-class comparators are benzaldehyde hydrazone (unsubstituted, CAS 588-65-8), 4-chlorobenzaldehyde hydrazone (CAS 52372-80-2), 4-fluorobenzaldehyde hydrazone, and 4-nitrobenzaldehyde hydrazone, which differ only in the para-substituent on the phenyl ring yet exhibit meaningfully divergent physicochemical, crystallographic, and biological interaction profiles relevant to research procurement decisions.

Why [(4-Bromophenyl)methylidene]hydrazine Cannot Be Casually Substituted by 4-Chloro, 4-Fluoro, or Unsubstituted Benzaldehyde Hydrazone


Although 4-halobenzaldehyde hydrazones share a common core scaffold, the identity of the para-substituent exerts a quantifiable influence on electronic distribution, intermolecular interaction distances, thermal stability, and biological target binding affinity that precludes casual interchange [1] [2]. Even when 4-chloro and 4-bromo congeners are isomorphous, their crystal packing metrics (dihedral angles, π-π centroid separations) and non-covalent interaction strengths differ measurably [1]. In biological systems, the 4-bromo substituent produces intermediate DNA-binding affinity and antioxidant activity that is distinct from both the 4-chloro and 4-iodo analogs, and the C–Br bond provides a synthetic handle for cross-coupling chemistry with different oxidative addition kinetics compared to C–Cl [2] [3]. The quantitative evidence below establishes that procurement selection among these analogs must be driven by the specific experimental context, not by interchangeability assumptions.

Quantitative Differentiation Evidence for [(4-Bromophenyl)methylidene]hydrazine versus 4-Chloro, 4-Fluoro, 4-Iodo, and Unsubstituted Analogs


Halogen-Dependent ct-DNA Binding Affinity: 4-Br Shows 1.66-Fold Stronger Binding Than 4-Cl in Head-to-Head Comparison

In a direct head-to-head comparison of three halogenated pyridyl hydrazones sharing an identical scaffold but bearing 4-Cl (3a), 4-Br (3b), and 4-I (3c) substituents, the ct-DNA binding constant (Kb) measured by UV-vis absorption titration followed the order 3c > 3b > 3a. The 4-bromo derivative (3b) exhibited Kb = 2.41 × 10⁴ L·mol⁻¹, representing a 1.66-fold increase over the 4-chloro analog (3a, Kb = 1.45 × 10⁴ L·mol⁻¹) and a 1.71-fold decrease relative to the 4-iodo analog (3c, Kb = 4.12 × 10⁴ L·mol⁻¹) [1]. This rank order was conserved across ct-DNA EB displacement fluorescence quenching (ΔF: 3a = 25.62%, 3b = 26.68%, 3c = 33.90%), BSA binding, molecular docking free energies (ΔGbinding: 3a = −8.14, 3b = −8.37, 3c = −8.66 kcal·mol⁻¹), and antibacterial activity, demonstrating that bromine substitution provides a distinct, quantifiable intermediate affinity profile [1].

DNA binding bioinorganic chemistry halogen bonding

DPPH Radical Scavenging Activity: 4-Bromo Substitution Yields 33% Higher Reduction Than 4-Chloro and 46% Higher Than 4-Fluoro

In a systematic substituent-effect study of hydrazones derived from 4-(trifluoromethyl)benzohydrazide and para-substituted benzaldehydes, DPPH radical scavenging was quantified as %Reduction at a fixed concentration (triplicate measurements) [1]. The 4-bromo derivative achieved 19.3 ± 1.4% reduction, which was significantly higher (p < 0.01) than the 4-chloro (14.5 ± 0.4%, p < 0.001), 4-fluoro (13.2 ± 0.3%, p < 0.001), and unsubstituted hydrogen (15.0 ± 0.7%, p < 0.01) analogs. The 4-bromo compound exhibited 1.33-fold greater radical scavenging than 4-chloro and 1.46-fold greater than 4-fluoro, while being less active than the 4-nitro derivative (40.7 ± 0.2%) [1]. This places the 4-bromo hydrazone at a defined intermediate position in the electron-withdrawing substituent series, consistent with the moderate Hammett σp value of bromine (σp = 0.23) compared to chlorine (σp = 0.23), fluorine (σp = 0.06), and nitro (σp = 0.78).

antioxidant radical scavenging structure-activity relationship

Crystal Packing and Molecular Conformation: 4-Br Increases the Inter-Ring Dihedral Angle by 71% Relative to 4-Cl

Single-crystal X-ray diffraction analysis of (E)-N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide (I) and (E)-N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide (II) revealed that while both compounds crystallize in the same space group (P2₁/c) and are isomorphous, the 4-bromo derivative exhibits a substantially larger inter-ring dihedral angle: 9.81(17)° for (II) versus 5.75(12)° for (I), a 71% increase [1]. The π-π stacking centroid-centroid distance is also elongated in the bromo compound: 3.8021(19) Å for (II) versus 3.7622(14) Å for (I), a difference of 0.0399 Å [1]. These geometric differences arise from the larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å), which alters the conformational preferences and intermolecular interaction distances in the solid state. Both compounds form two-dimensional N–H···O and O–H···O hydrogen-bonded networks, but the halogen-dependent C–H···X (X = Cl, Br) interactions differentiate the detailed supramolecular architecture [1] [2].

crystal engineering supramolecular chemistry π-π stacking

Thermal Stability Ranking: 4-Br Hydrazone Is More Thermally Robust Than 4-Cl but Less Than 4-I

Thermogravimetric analysis (TG-DTG) of the halogenated pyridyl hydrazone series 3a (4-Cl), 3b (4-Br), and 3c (4-I) revealed that all three compounds are thermally stable above 200 °C, but the apparent activation energy (Ea) for thermal decomposition, calculated by both the Kissinger and Ozawa methods, follows the order 3c > 3b > 3a [1]. For the 4-bromo derivative (3b), Ea (Kissinger) = 76.69 kJ·mol⁻¹ and Ea (Ozawa) = 81.95 kJ·mol⁻¹, compared with 3a (4-Cl): Ea (Kissinger) = 74.09 kJ·mol⁻¹, Ea (Ozawa) = 79.59 kJ·mol⁻¹. The 3.5% (Kissinger) to 3.0% (Ozawa) higher activation energy for the 4-bromo compound indicates a modest but measurable increase in thermal robustness attributable to the heavier halogen [1]. Peak decomposition temperatures (Tp at 5 °C·min⁻¹) further confirm the trend: 3a = 280.74 °C, 3b = 287.23 °C, 3c = 294.44 °C [1].

thermal stability thermogravimetric analysis activation energy

Synthetic Versatility: The C–Br Bond Enables Cross-Coupling Chemistry Under Milder Conditions Than C–Cl

The para-bromine substituent on [(4-bromophenyl)methylidene]hydrazine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig), enabling late-stage diversification of the hydrazone scaffold . The C–Br bond undergoes oxidative addition to Pd(0) with significantly faster kinetics than the C–Cl bond (typical relative rates: C–I > C–Br >> C–Cl), allowing coupling under milder temperatures and lower catalyst loadings . This property is structurally conserved in the hydrazone derivative; the 4-bromobenzaldehyde precursor is well-documented as a substrate for Suzuki-Miyaura coupling with arylboronic acids and Mizoroki-Heck coupling with styrenes, and the hydrazone functionality can serve as a directing group for Ir-catalyzed C–H borylation followed by sequential Suzuki couplings [1]. The 4-chloro analog, while also capable of cross-coupling, typically requires more forcing conditions (elevated temperature, stronger bases, or specialized ligands), and the 4-fluoro analog is essentially inert to oxidative addition under standard conditions .

cross-coupling Suzuki reaction synthetic intermediate oxidative addition

Anti-Inflammatory Activity: 4-Bromobenzaldehyde Salicyloyl Hydrazone SnCl₄ Complex Normalizes Paw Edema Comparably to the Benzaldehyde Analog on Carrageenan and Formalin Models

In a comparative in vivo study, SnCl₄ complexes with salicyloyl hydrazones of benzaldehyde (Complex I) and 4-bromobenzaldehyde (Complex II) were evaluated on carrageenan- and formalin-induced paw edema models in rats [1] [2]. Both complexes demonstrated anti-inflammatory activity, with paw volume and width returning to near-control values after 3 days of treatment. On the carrageenan model, by day 6 the affected limb volume in animals receiving either Complex I or Complex II almost reached control values, while untreated controls maintained 45–70% elevation above pre-inflammation baseline [1]. Critically, this study was also the first to demonstrate that 4-bromobenzaldehyde and benzaldehyde themselves possess intrinsic anti-inflammatory activity independent of the metal complex [1] [2]. While the two hydrazone complexes exhibited comparable overall efficacy, the 4-bromo derivative provides the additional advantage of a bromine handle for further structural modification, as documented in the synthetic utility evidence above.

anti-inflammatory tin(IV) complexes salicyloyl hydrazone in vivo pharmacology

Optimal Research and Industrial Application Scenarios for [(4-Bromophenyl)methylidene]hydrazine Stemming from Quantitative Differentiation Evidence


DNA-Targeted Agent Development and Halogen-Bonding SAR Studies

The quantifiable intermediate ct-DNA binding affinity of the 4-bromo hydrazone scaffold (Kb = 2.41 × 10⁴ L·mol⁻¹, 1.66-fold higher than 4-Cl) [1] makes this compound the preferred starting point for systematic structure-activity relationship (SAR) campaigns exploring halogen-dependent biomolecular recognition. Researchers can use the 4-bromo derivative as a baseline, then further derivatize via the C–Br cross-coupling handle to probe steric and electronic effects on DNA groove binding, BSA interaction, and antibacterial activity. The established rank order (I > Br > Cl) provides a predictive framework for designing halogenated hydrazone libraries with tuned binding affinities [1].

Crystal Engineering of Halogen-Influenced Supramolecular Architectures

The 71% larger inter-ring dihedral angle (9.81° vs 5.75°) and 0.04 Å longer π-π stacking distance of the 4-bromo versus 4-chloro derivative [2] provide crystal engineers with a rational design parameter for tuning packing density, porosity, and intermolecular interaction topology. The 4-bromo compound is specifically indicated when a slightly twisted conformation and longer centroid-centroid separation are desired to modulate solid-state optoelectronic, mechanical, or host-guest properties, while retaining isomorphous crystallization with the 4-chloro congener [2] [3].

Building Block for Diversifiable Medicinal Chemistry Libraries

The combination of (i) established biological activity of the 4-bromobenzaldehyde hydrazone scaffold in anti-inflammatory models [4], (ii) intermediate radical scavenging capacity (DPPH 19.3% reduction) [5], and (iii) the synthetic competence of the C–Br bond for Suzuki, Heck, and Sonogashira cross-couplings positions this compound as a uniquely versatile building block for medicinal chemistry. It enables late-stage diversification without resynthesis of the hydrazone core, making it the preferred procurement choice over the 4-chloro (less reactive in cross-coupling) or 4-fluoro (essentially inert to oxidative addition) analogs for library synthesis programs .

Thermally Robust Material Intermediates Requiring Processing Above 250 °C

For materials science applications involving thermal processing (melt compounding, hot-press fabrication, or high-temperature spectroscopic characterization), the 4-bromo hydrazone offers a peak decomposition temperature of 287.23 °C and activation energy of 76.69–81.95 kJ·mol⁻¹ [1], providing an approximately 6.5 °C wider thermal operating window than the 4-chloro analog (Tp = 280.74 °C). This modest but measurable thermal stability advantage may be decisive in selecting the 4-bromo congener for applications where the 4-chloro compound approaches its decomposition threshold [1].

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